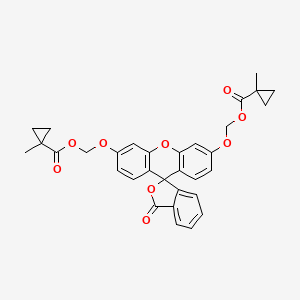

Fluorescein-CM2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fluorescein-CM2 is a fluorogenic molecule widely used in scientific research for its ability to rapidly screen esterase cleavage sites for protein-protein interaction-dependent esterase activity in Escherichia coli . This compound is particularly valuable in the fields of chemistry, biology, and medicine due to its unique fluorescent properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fluorescein-CM2 involves the derivatization of fluorescein, a well-known fluorescent dyeThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the derivatization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The compound is then tested for its fluorescent properties and biological activity to ensure consistency and quality .

Análisis De Reacciones Químicas

Types of Reactions

Fluorescein-CM2 primarily undergoes ester hydrolysis reactions, where the ester bond is cleaved by esterase enzymes. This reaction is crucial for its application in screening esterase activity in biological systems .

Common Reagents and Conditions

The hydrolysis of this compound typically requires the presence of esterase enzymes, which can be derived from various biological sources such as Escherichia coli. The reaction conditions often include a buffered aqueous solution to maintain the enzyme’s activity and stability .

Major Products

The primary product of the hydrolysis reaction is fluorescein, which exhibits strong fluorescence. This fluorescent signal is used to quantify esterase activity and protein-protein interactions in biological assays .

Aplicaciones Científicas De Investigación

Fluorescein-CM2 has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe to study enzyme kinetics and reaction mechanisms.

Biology: Employed in cell imaging and tracking protein-protein interactions.

Medicine: Utilized in diagnostic assays to detect esterase activity, which can be indicative of certain diseases.

Industry: Applied in the development of biosensors and diagnostic tools for environmental monitoring and food safety .

Mecanismo De Acción

Fluorescein-CM2 exerts its effects through a mechanism involving the cleavage of its ester bond by esterase enzymes. This cleavage releases fluorescein, which then emits a fluorescent signal. The intensity of this signal correlates with the level of esterase activity, allowing researchers to quantify enzyme activity and protein-protein interactions .

Comparación Con Compuestos Similares

Similar Compounds

Fluorescein: The parent compound of Fluorescein-CM2, widely used as a fluorescent dye in various applications.

Rhodamine: Another fluorescent dye with similar applications but different spectral properties.

Cyanine Dyes: A class of fluorescent dyes with varying spectral properties and applications in imaging and diagnostics .

Uniqueness

This compound is unique due to its specific application in screening esterase activity dependent on protein-protein interactions. This specificity makes it a valuable tool in studying complex biological processes and developing diagnostic assays .

Propiedades

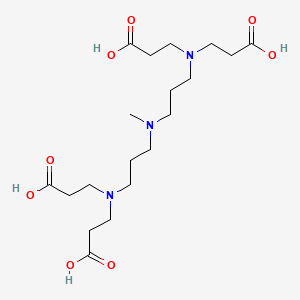

Fórmula molecular |

C32H28O9 |

|---|---|

Peso molecular |

556.6 g/mol |

Nombre IUPAC |

[6'-[(1-methylcyclopropanecarbonyl)oxymethoxy]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]oxymethyl 1-methylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C32H28O9/c1-30(11-12-30)28(34)38-17-36-19-7-9-23-25(15-19)40-26-16-20(37-18-39-29(35)31(2)13-14-31)8-10-24(26)32(23)22-6-4-3-5-21(22)27(33)41-32/h3-10,15-16H,11-14,17-18H2,1-2H3 |

Clave InChI |

CEDGSMZXLBPDNN-UHFFFAOYSA-N |

SMILES canónico |

CC1(CC1)C(=O)OCOC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)OCOC(=O)C6(CC6)C)C7=CC=CC=C7C(=O)O4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tetrasodium;(2Z)-3-[6-[2-[2-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-6-oxohexyl]-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B15135229.png)

![2-(Dodecyldisulfanyl)ethyl 3-[[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(2-methylimidazol-1-yl)propyl]amino]propanoate](/img/structure/B15135241.png)

![6-bromo-5-methylidene-3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B15135246.png)

![7-amino-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]-2,4,8,11-tetrazatricyclo[7.4.0.02,6]trideca-1(13),3,5,7,9,11-hexaene-12-carboxamide](/img/structure/B15135279.png)

![2-Azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,4S)-](/img/structure/B15135326.png)